Nickel iodide
Description
Significance of Nickel Iodide as a Functional Inorganic Compound
This compound is an inorganic compound with the chemical formula NiI₂. wikipedia.org The anhydrous (water-free) form is a paramagnetic black solid that crystallizes in a layered cadmium chloride (CdCl₂) motif, featuring octahedral coordination at each nickel(II) center. wikipedia.org This layered structure is crucial as it allows for the potential exfoliation of the material into atomically thin, 2D layers. 2dmaterialsupermarket.commit.edu When dissolved in water, it forms a bluish-green solution, characteristic of hydrated nickel(II) compounds, specifically creating the aquo complex [Ni(H₂O)₆]I₂. wikipedia.orgwikiwand.com
The significance of NiI₂ stems from its diverse functionalities:
Catalysis: It serves as a catalyst in industrial carbonylation reactions and has niche applications as a reagent in organic synthesis, often used with samarium(II) iodide. wikipedia.org Like many nickel complexes, it is also employed in cross-coupling reactions. wikipedia.org2dmaterialsupermarket.com
2D Materials and Electronics: The layered crystal structure of NiI₂ makes it a candidate for research into next-generation 2D electronic and optoelectronic devices, such as thin-film transistors. 2dmaterialsupermarket.commit.edu
Energy Storage: Its layered nature also suggests potential applications in energy storage technologies like batteries and supercapacitors, where it could function as an electrode material. 2dmaterialsupermarket.comnickelinstitute.org
Magnetic Materials: The compound's ionic structure and metallic content lead to unique magnetic properties, making it a subject of research for novel magnetic materials and spintronics. wikipedia.org2dmaterialsupermarket.com
Table 1: Physical and Chemical Properties of Nickel(II) Iodide
| Property | Value |
|---|---|
| Chemical Formula | NiI₂ |
| Molar Mass | 312.5023 g·mol⁻¹ wikipedia.org |
| Appearance | Iron-black solid (anhydrous), Bluish-green solid (hexahydrate) wikipedia.org |
| Crystal Structure | Cadmium chloride (CdCl₂) motif (anhydrous) wikipedia.org |
| Density | 5.384 g/cm³ wikipedia.org |
| Melting Point | 780-797 °C (1436-1467 °F; 1053-1070 K) wikipedia.orgguidechem.com |
| Solubility in water | Soluble wikipedia.orgchemicalbook.com |
| Solubility in other solvents | Soluble in alcohols chemicalbook.comcymitquimica.com |
Overview of Recent Breakthroughs and Emerging Research Frontiers in this compound Science
The most significant recent breakthrough in this compound research is the discovery of its exceptionally strong magnetoelectric coupling in its 2D, atomically thin form. scitechdaily.comnotebookcheck.net A 2024 study published in Nature by researchers from The University of Texas at Austin and the Max Planck Institute demonstrated that NiI₂ may be the best candidate yet among a class of materials known as multiferroics for developing extremely fast and compact devices. scitechdaily.comknowridge.com
Multiferroics are materials that exhibit both magnetic and electric ordering. mit.edu The key property of these materials is magnetoelectric coupling, which allows for the manipulation of their magnetic properties with an electric field, and conversely, their electric properties with a magnetic field. scitechdaily.comnotebookcheck.net The research found that NiI₂ possesses a greater magnetoelectric coupling effect than any other known material of its kind. scitechdaily.comknowridge.com
This giant magnetoelectric effect is attributed to two primary factors:
A strong relativistic effect known as spin-orbit coupling, which links the electrons' spin and their orbital motion on the iodine atoms. knowridge.com
The unique helical magnetic order of the nickel atoms, described as a "spin spiral" or "spin helix." scitechdaily.comknowridge.com
A major challenge that researchers overcame was the synthesis and measurement of these properties at the nanoscale. mit.eduscitechdaily.com Scientists successfully grew perfect, atom-thin flakes of NiI₂ on a hexagonal boron nitride base using a technique called epitaxial growth. mit.edu Experiments confirmed that at temperatures around 20 K, these 2D flakes become both ferromagnetic and ferroelectric, confirming their multiferroic nature in a two-dimensional form for the first time. mit.edu
Scope and Objectives of the Academic Research Outline on this compound
The overarching scope of current academic research on this compound is to explore and harness its unique physical properties for the development of next-generation technologies that are significantly faster, smaller, and more energy-efficient than current electronic devices. scitechdaily.comnotebookcheck.net
The primary objectives driving this research include:
Advanced Computer Memory: To create extremely fast, compact, and energy-efficient magnetic computer memory. scitechdaily.comknowridge.com The ability to switch magnetic states with a small electrical current could revolutionize data storage. wikipedia.org
Quantum Computing: To develop components, such as interconnects, for quantum computing platforms. notebookcheck.netknowridge.com
Novel Sensors: To design highly sensitive chemical sensors for applications ranging from industrial quality control to ensuring drug safety in the pharmaceutical industry. scitechdaily.comknowridge.com
Fundamental Science: To fundamentally understand the physics of multiferroic materials and magnetoelectric coupling in two dimensions, which was previously only observed in bulk 3D materials. mit.edu This opens a new frontier in condensed matter physics and materials science, paving the way for the discovery and design of other 2D multiferroics.
Table 2: List of Compound Names
| Compound Name |
|---|
| Nickel(II) iodide |
| Samarium(II) iodide |
| Cadmium chloride |
| Hexagonal boron nitride |
| Nickel oxide |
| Nickel carbonate |
| Hydroiodic acid |
| Lead iodide |
| Nickel sulphate |
| Lead sulphate |
| Lead nitrate (B79036) |
| Indium(I) iodide |
| Triethylborane |
| Sodium iodide |
| Nickel(II) chloride |
| Nickel(II) nitrate |
| Nickel(III) iodide |
| Carbon monoxide |
| Nickel carbonyl |
| Bismuth oxide |
| Dimethylglyoxime |
| L-histidine |
| Formaldehyde |
| Sodium hydroxide (B78521) |
| Nickel hydroxide |
| Boric acid |
Structure
2D Structure
Properties
IUPAC Name |
nickel(2+);diiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HI.Ni/h2*1H;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSQJYRFLQUZKX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni+2].[I-].[I-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2Ni | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065479 | |
| Record name | Nickel iodide (NiI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.502 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13462-90-3 | |
| Record name | Nickel iodide (NiI2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13462-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel iodide (NiI2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies for Controlled Nickel Iodide Architectures
Advanced Synthetic Approaches for Bulk Nickel Iodide
The production of high-quality bulk this compound (NiI₂) crystals is foundational for both fundamental research and as a precursor for creating low-dimensional structures. Key methodologies focus on achieving high purity and crystalline perfection.
High Purity Precursor Utilization in this compound Synthesis
The quality of the final this compound product is intrinsically linked to the purity of the starting materials. For the synthesis of high-quality van der Waals (vdW) crystals, precursors with a purity of 6N (99.9999%) are utilized. 2dsemiconductors.com This emphasis on high-purity precursors is critical as even minute amounts of defects and magnetic impurities can obscure the observation of exotic magnetic behaviors in the resulting materials. 2dsemiconductors.com
In the context of creating thin films through epitaxial growth, powders of nickel and iodide are used as the precursors. iom3.orgmit.edu These are flowed over a substrate material within a furnace to form atom-thin flakes of this compound. iom3.orgmit.edu The use of high-purity nickel and iodide powders in this process is essential for achieving the desired stoichiometry and minimizing defects in the resulting two-dimensional layers. The need for high-purity precursors is a general requirement in the semiconductor industry to produce thin, high-performance solid materials. google.com
| Precursor Type | Purity | Synthesis Method | Resulting Architecture |
| Nickel and Iodine Elements | 6N (99.9999%) | Self-Flux Zone Growth | Bulk van der Waals Crystals 2dsemiconductors.com |
| Nickel and Iodide Powders | High Purity | Epitaxial Growth | Atomically Thin Flakes iom3.orgmit.edu |
| Nickel Allyl Amidinates | High Purity | Chemical Vapor Deposition (CVD) / Atomic Layer Deposition (ALD) | Nickel-Containing Films google.com |
| Dichlorobis(triethylphosphine)nickel(II) | High Purity | Atomic Layer Deposition (ALD) | Nickel Films rsc.org |
Self-Flux Zone Growth Techniques for Crystalline this compound Forms
A state-of-the-art method for producing high-quality this compound crystals is the self-flux zone growth technique. 2dsemiconductors.com This approach is favored because it avoids the use of contaminating transport agents, which can introduce impurities into the crystal lattice. 2dsemiconductors.com The slow, high-quality growth process results in large single-domain crystals with excellent characteristics for exfoliation. 2dsemiconductors.com
Flux growth, in general, is a powerful method for obtaining single crystals, where the components are dissolved in a solvent (the flux) and crystals precipitate upon cooling. aip.orgresearchgate.net The choice of flux is critical and should have a low melting point, low volatility, and not react with the desired crystal. researchgate.net For materials like NiI₂, the self-flux method implies that one of the constituent elements or a compound of them acts as the flux, ensuring high purity. The resulting crystals are noted for their low defect concentration and high carrier mobility. 2dsemiconductors.com
Fabrication of Low-Dimensional this compound Structures
Recent interest in the two-dimensional (2D) form of this compound has driven the development of specialized fabrication techniques to isolate and create atomically thin layers.
Strategies for Atomically Thin this compound Flakes and Monolayer Exfoliation
Two primary strategies have emerged for producing atomically thin NiI₂: epitaxial growth and mechanical exfoliation.
Epitaxial Growth: This "bottom-up" approach involves growing atomic sheets of NiI₂ on a base material. iom3.orgmit.edu Researchers have successfully used hexagonal boron nitride as the substrate, placing it in a furnace and flowing nickel and iodide powders over it. iom3.orgmit.edu This process allows for the formation of perfect, atom-thin flakes of this compound directly on the substrate. iom3.orgmit.edu This technique was instrumental in the first confirmation of multiferroic properties in a perfectly two-dimensional material. mit.edu
Exfoliation: This "top-down" method starts with bulk NiI₂ crystals, typically grown via the self-flux method. 2dsemiconductors.com this compound is a layered material where individual sheets are held together by weak van der Waals forces. 2dsemiconductors.com This structure allows for the mechanical exfoliation of monolayers. 2dsemiconductors.com The exfoliation energy of NiI₂ is reported to be lower than that of graphene or molybdenum disulfide (MoS₂), making it relatively easy to produce monolayers using techniques like the standard mechanical exfoliation (the "Scotch tape" method) or polymer-assisted exfoliation. 2dsemiconductors.com The ease of exfoliation and the large size of the single domains from high-quality bulk crystals facilitate the production of monolayer and few-layer sheets. 2dsemiconductors.com Prolonged dosing of a nickel surface with iodine can also lead to the nucleation of this compound islands and the growth of a 2D atomically thin film. researcher.liferesearchgate.net
| Parameter | Epitaxial Growth | Mechanical Exfoliation |
| Approach | Bottom-up iom3.orgmit.edu | Top-down 2dsemiconductors.com |
| Starting Material | Nickel and Iodide Powders iom3.orgmit.edu | Bulk NiI₂ Crystals 2dsemiconductors.com |
| Substrate | Hexagonal Boron Nitride iom3.orgmit.edu | Various substrates for transfer |
| Key Advantage | Direct formation of perfect flakes iom3.orgmit.edu | Relatively easy due to low exfoliation energy 2dsemiconductors.com |
| Result | Atomically thin flakes iom3.orgmit.edu | Monolayers and few-layer sheets 2dsemiconductors.com |
Hydrothermal Synthesis for Doped Nickel Hydroxide (B78521) Architectures
Hydrothermal synthesis is a versatile method for producing a variety of nanostructured materials, including nickel hydroxide (Ni(OH)₂) and its doped variants. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel called an autoclave.
Researchers have synthesized nickel-doped cobalt oxide (Co₃O₄) by dissolving cobalt acetate (B1210297) and nickel sulfate (B86663) in distilled water with urea (B33335), then heating the solution in an autoclave. redalyc.org Similarly, β-nickel hydroxide nanocone particles have been grown directly on a 3D nickel foam substrate using a one-step hydrothermal method with nickel nitrate (B79036) and urea. mdpi.com The morphology of the resulting nanostructures, such as nanosheets and nanoflowers, can be controlled by adjusting experimental parameters like reaction time and the composition of the solvent mixture (e.g., water and ethanol (B145695) or ethylene (B1197577) glycol). researchgate.net This method is also used to create nickel hydroxide architectures for applications like supercapacitors, where controlling the crystallinity and morphology is key to performance. mdpi.com
Preparation of this compound-Containing Coordination Complexes and Hybrid Materials
This compound and other nickel precursors are valuable in the synthesis of coordination complexes and hybrid organic-inorganic materials.
The synthesis of these materials often involves the reaction of a nickel salt with one or more organic ligands. For instance, nickel(II) complexes with mixed ligands have been prepared by reacting nickel nitrate hexahydrate with ligands like ortho-phenanthroline (B80953) and 2,2ʹ-bipyridine in a solution, followed by the introduction of another ligand to precipitate the final complex. niscpr.res.in In another example, new nickel(II) complexes were synthesized via a template reaction involving N¹-4-benzyloxysalicylidene-S-methyl/propyl thiosemicarbazone, methoxy-substituted-salicylaldehydes, and a Ni(II) ion. nih.gov The thiosemicarbazone precursors themselves can be synthesized from precursors like methyl iodide. nih.gov
Organic-inorganic hybrid materials are also fabricated using nickel compounds. For example, PI-SiO₂/NiI₂ composite films have been created for use as colorimetric humidity sensors. researcher.life The synthesis of polymer-metal complexes often involves dissolving a polymer with functional groups like pyridine (B92270) in a solvent, followed by the gradual introduction of a metal precursor solution. mdpi.com The coordination of nickel ions with the polymer backbone can enhance properties such as thermal stability. mdpi.com
Fundamental Structural and Electronic Investigations of Nickel Iodide
Advanced Crystallographic Analysis of Nickel Iodide Systems
Crystallographic studies are crucial for understanding the three-dimensional arrangement of atoms within a crystal. For this compound systems, these analyses have uncovered a wealth of information regarding their structure, from the precise atomic positions in single crystals to the complexities of their layered arrangements and phase transitions.
Single crystal X-ray diffraction is a powerful technique that provides precise information about the atomic arrangement in a crystalline solid. Studies on nickel(II) complexes have utilized this method to determine their detailed molecular structures.
For instance, the structures of several nickel(II) complexes with various organic ligands have been elucidated. In one such study, a series of new bimetallic nickel(II) complexes with double bidentate Schiff base ligands were synthesized and characterized. nih.gov The crystal structure of one of the nickel complexes was determined by single crystal X-ray diffraction, revealing a distorted square planar coordination geometry around the nickel ion where the ligand coordinates through imine nitrogen and enolic oxygen atoms. nih.gov
In another example, the crystal structures of two nickel(II) complexes with 2-methyl-8-quinolinol were determined. oup.com One complex, Ni(mq)2(H2O)2, showed a distorted octahedral geometry with the water molecules in a cis arrangement. oup.com The other, a more complex structure, involved binuclear units of nickel and sodium. oup.com These studies highlight the diversity of structures that this compound can adopt when complexed with different organic molecules.
Furthermore, the investigation of nickel(II) complexes with 14-membered bis-thiosemicarbazide and bis-isothiosemicarbazide macrocyclic ligands also employed single crystal X-ray diffraction. rsc.org These analyses confirmed the molecular structures and provided detailed bond distances and angles, contributing to the understanding of their coordination chemistry. rsc.org
The following table summarizes crystallographic data for a selection of this compound complexes:
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| [Ni(C9H10NO3)(C6H18N4)]I·2H2O | - | - | Slightly distorted octahedral coordination environment around Ni(II). researchgate.net |
| [Ni(tsac)2(PPh3)2] | - | - | Mononuclear unit with a square-planar coordination sphere around the Ni atom. researchgate.net |
| [Ni(tsac)2(dppe)]·CH3CN | - | - | Mononuclear unit with a square-planar coordination sphere; dppe ligand chelates to the metal center. researchgate.net |
| Ni(mq)2(H2O)2 | Orthorhombic | Pccn | Distorted octahedral geometry with trans(O,O), cis(N,N), and cis(H2O,H2O) configuration. oup.com |
| Na3Ni3H6(mq)15·H2O | Monoclinic | P21/c | Involves three binuclear Ni-Na units; Ni atoms are surrounded by three ligands in a mer configuration. oup.com |
This compound is known to exhibit structural polymorphism, meaning it can exist in different crystal structures, and undergo phase transitions as a function of temperature or pressure. mdpi.comresearchgate.net At high temperatures, this compound adopts a rhombohedral crystal structure. researchgate.net However, it undergoes a crystallographic phase transition at approximately 60 K to a monoclinic structure. mdpi.com This transition is characterized by a slight distortion from the hexagonal lattice. mdpi.com
Pressure can also induce phase transitions. For example, studies on nickel thiophosphate (NiPS3), a related layered material, have shown a two-stage phase transition from a monoclinic to a trigonal lattice under hydrostatic pressure. arxiv.org This transition is accompanied by a shift from a two-dimensional to a three-dimensional structure. arxiv.org Similarly, investigations into the insulator-to-metal transition in this compound under pressure suggest that the closure of the charge-transfer energy gap is the driving force. capes.gov.braps.org
The study of nickel glycinamide (B1583983) iodide, [Ni(H2O)(Glyam)2]I2, revealed a reversible martensitic-type polymorphic transition. The room-temperature orthorhombic form transforms into a low-temperature monoclinic polymorph between 205–213 K, with the reverse transition occurring between 217–223 K. d-nb.info
A complex of nickel with dimethyl sulfoxide, [Ni(DMSO)4]I2, also displays polymorphism. researchgate.net Upon heating, it undergoes an irreversible phase transition at 315 K. researchgate.net The thermal decomposition of this complex proceeds in multiple stages, involving the loss of DMSO ligands and the eventual formation of nickel oxide. researchgate.net
This compound possesses a layered crystal structure, a common motif among transition metal dihalides. mdpi.comosti.gov These structures consist of layers of nickel cations in edge-sharing octahedral coordination with iodide anions, forming sheets of NiI2. osti.gov These layers are held together by weak van der Waals forces. osti.gov
In materials like nickel hydroxides, which also have layered structures, stacking faults are common. diamond.ac.ukrsc.org This disorder arises from the misalignment of layers in the direction perpendicular to the layers (the c-direction) due to the strong intralayer bonding and weaker interlayer forces. diamond.ac.ukrsc.org This can lead to what is often described as a "badly crystalline" material. diamond.ac.uk Interstratification, where layers of different phases are stacked within a single crystallite, can also occur. diamond.ac.ukrsc.org
The Auger parameter, derived from X-ray photoelectron spectroscopy (XPS), can provide insights into the initial and final state effects influencing binding energies and thus the nature of bonding. surfacesciencewestern.com For nickel halides, the Auger parameters are primarily governed by initial state effects, with the increasing electronegativity of the halide ligand inducing a more positive charge on the nickel ion. However, the polarizability of the iodide and bromide ions is reflected in the final state relaxation shifts, indicating a degree of covalency in their bonding. surfacesciencewestern.com
Spectroscopic Probing of Electronic States and Bonding in this compound
Spectroscopic techniques are invaluable for investigating the electronic structure and bonding within molecules and materials. By analyzing how this compound and its complexes interact with electromagnetic radiation, researchers can gain a deeper understanding of their electronic states, vibrational modes, and charge-transfer properties.
Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for characterizing the bonding in this compound complexes. By identifying the vibrational frequencies of different bonds, one can deduce information about the coordination environment of the nickel ion and the nature of the ligand-metal interactions.
In studies of nickel(II) complexes with m-methylaniline, FT-IR and FT-Raman spectra were used to assign the observed vibrational bands. researchgate.net The coordination effects on the vibrational spectra of the m-methylaniline ligand were investigated, providing insights into how the ligand's vibrational modes are altered upon complexation with the nickel ion. researchgate.net
Similarly, for nickel(II) complexes with 1,2-diphenylethane-1,2-dione dihydrazone, vibrational spectra indicated a change in the ligand's configuration from trans to cis upon forming five-membered chelate rings with the nickel ion. niscpr.res.in The coordination occurs through the lone pair of electrons on the nitrogen atoms of the azomethine linkage. niscpr.res.in
In a complex of this compound with thionnorpholin-3-thione, a medium band at 205 cm-1 in the far-infrared spectrum was assigned to the Ni-I stretching vibration, which is characteristic of a pseudo-tetrahedral nickel(II) complex. cdnsciencepub.com The infrared spectra of gaseous nickel diiodide have also been studied, with the interpretation being consistent with a linear structure. researchgate.net
The following table presents selected FT-IR data for some this compound complexes:
| Complex | Vibrational Mode | Wavenumber (cm-1) | Significance |
|---|---|---|---|
| [Nits2I2] | ν(Ni-I) | 205 | Indicative of a pseudo-tetrahedral geometry. cdnsciencepub.com |
| Ni(s-Et2en)2Cl2 | Ligand Overtone | 8400, 9470 | Confirmed by presence in analogous Co(II) complex. cdnsciencepub.com |
| Ni(diamine)2X2 | N-Ni-N deformation | ~225 | Activating vibration for a d-d transition. cdnsciencepub.com |
Electronic spectroscopy probes the electronic transitions within a compound, providing information about its electronic structure, including ligand field and charge-transfer transitions.
Single-crystal absorption spectra of this compound recorded at temperatures down to 5 K have allowed for the assignment of its electronic transitions. acs.org From the ligand field transitions, a Dq value of 740 cm-1 was derived. acs.org An unusual absorption with a temperature-independent oscillator strength was attributed to an intervalence charge-transfer transition. acs.org
The electronic spectra of nickel dihalides have been studied using Ni-L3 edge resonant inelastic X-ray scattering (RIXS). aps.org These studies revealed sharp excitations assigned to spin-singlet multiplets of octahedrally coordinated Ni2+. aps.org The nickel dihalides represent a series of charge-transfer insulators where the Ni-ligand covalency and the charge-transfer gap are systematically tuned from the fluoride (B91410) to the iodide. aps.org
The reaction of iodine with nickel(II) acetylacetonate (B107027) has been studied using electronic absorption spectroscopy, indicating the formation of a 1:1 charge-transfer complex. ajol.info The resulting iodine complex is formulated as a triiodide species, [Ni(acac)2]2I+·I3-. ajol.info
Doping of nickel phthalocyanine (B1677752) films with iodine leads to a significant increase in electrical conductivity, which is associated with a phase transition from a monoclinic to a tetragonal system. capes.gov.br This highlights the role of charge-transfer in modifying the electronic properties of materials containing nickel and iodine. capes.gov.br
The following table summarizes key electronic spectroscopy data for this compound and its complexes:
| Compound/System | Technique | Key Finding | Associated Value |
|---|---|---|---|
| NiI2 Single Crystal | Absorption Spectroscopy | Ligand Field Parameter (Dq) | 740 cm-1acs.org |
| NiI2 Single Crystal | Absorption Spectroscopy | Intervalence Charge-Transfer Band | Observed acs.org |
| [Ni(acac)2]-I2 Complex | Electronic Absorption Spectroscopy | Formation of a 1:1 Charge-Transfer Complex | Confirmed ajol.info |
| Iodine-doped Ni(Pc) Film | Electronic Spectroscopy/Conductivity | Conductivity Increase with Doping | Abrupt increment observed capes.gov.br |
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for this compound Complex Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful analytical techniques for the characterization of this compound complexes. The diamagnetic or paramagnetic nature of the nickel center significantly influences the resulting spectra.
For diamagnetic nickel complexes, such as certain Ni(II) species with a total spin (S_total) of 0, relatively sharp signals are observed in ¹H and ¹³C NMR spectra. mdpi.comuu.nl For instance, the ¹H-NMR spectrum of the diamagnetic complex [Ni(NO)(I)(L1″)] shows distinct, sharp signals, which is indicative of its diamagnetic state in solution. mdpi.com This diamagnetism arises despite the high-spin Ni(II) center (S=1) due to antiferromagnetic coupling with a triplet NO⁻ ligand (S=1), resulting in a net S_total = 0. mdpi.com
Conversely, paramagnetic high-spin nickel(II) complexes, which have long electronic relaxation times, often lead to broader and significantly shifted NMR signals, sometimes making characterization by ¹H NMR difficult. researchgate.net The large shifts, known as hyperfine or paramagnetic shifts, can be used to probe the structure and bonding in these complexes. researchgate.net In some cases, due to the paramagnetic nature of octahedral nickel(II) adducts, obtaining ¹³C NMR spectra can be challenging. researchgate.net
Mass spectrometry is instrumental in determining the molecular weight and fragmentation patterns of this compound complexes. uu.nlarabjchem.org For example, the mass spectrum of a dinuclear nickel complex, [Ni₂(HL)₂], confirmed its molecular weight. arabjchem.org In studies of heterodinuclear complexes like [Ni(xbsms)Fe(CO)₂I₂], mass spectrometry indicated that the iodide ions were coordinated to the iron center. uu.nl Furthermore, collision-induced mobilization mass spectrometry (cIM-MS) has proven capable of resolving and probing the stability of interconverting diastereomers of high-spin octahedral Ni²⁺ complexes, which are otherwise difficult to characterize by NMR. researchgate.net
Mössbauer Spectroscopy for Insulator-Metal Transition Studies in Transition Metal Iodides including this compound
Mössbauer spectroscopy, particularly using isotopes like ⁵⁷Fe as probes, is a valuable technique for investigating local structural, electronic, and magnetic changes during insulator-metal transitions in transition metal compounds, including iodides. researchgate.netresearchgate.net Although iodine itself has isotopes (¹²⁷I and ¹²⁹I) that can be used for Mössbauer spectroscopy, doping the material with a Mössbauer-active probe like ⁵⁷Fe is a common strategy to study materials whose constituent elements are not suitable for the technique. wikipedia.orgiaea.org
In studies of related nickelates (ANiO₃), ⁵⁷Fe Mössbauer spectroscopy has been used to follow the insulator-to-metal transition as a function of temperature. researchgate.net The evolution of the number of ⁵⁷Fe sites and the changes in the isomer shift at the transition provide critical local information about structural, geometrical, and bond covalency factors. researchgate.net For example, in NdNi₀.₉₈Fe₀.₀₂O₃, an abrupt change in the chemical shift of the ⁵⁷Fe atoms was observed near the insulator-metal phase transition temperature. researchgate.net
The principles applied in these nickelates can be extended to transition metal iodides. Studies on NiS₂-xSex doped with ⁵⁷Fe have investigated the magnetic structure across its metal-semiconductor phase boundary. researchgate.net These studies show that the magnetic moments at the nickel sites decrease uniformly with selenium substitution, without a discontinuous change at the phase transition. researchgate.net This demonstrates the sensitivity of Mössbauer spectroscopy in probing the local magnetic environment during electronic transitions.
For polyacetylene doped with metal halides, including iodides, Mössbauer spectroscopy has been employed to characterize the chemical nature of the dopant species and their interaction with the polymer host. researchgate.net Using ¹²⁹I Mössbauer spectroscopy on iodine-doped polyacetylene, researchers identified the presence of linear I⁻₃ and I⁻₅ molecules and determined the charge transfer from the polymer to the polyiodide species. researchgate.net This highlights the technique's ability to elucidate the local chemical state and bonding of iodine within a material, which is crucial for understanding conductivity and electronic transitions.
Theoretical and Computational Elucidation of this compound Electronic Structure
Density Functional Theory (DFT) Calculations for this compound Ground State Properties
Density Functional Theory (DFT) has become a cornerstone for investigating the ground state properties of this compound and its complexes, offering a balance of computational cost and accuracy. rsc.org DFT calculations are used to determine structural, electronic, and magnetic properties from first principles. rsc.orgaps.org
For two-dimensional (2D) this compound, DFT calculations have been employed to establish its ground state geometry and magnetic ordering. The equilibrium lattice parameter for a single layer of NiI₂ in a 2D hexagonal structure was calculated to be 3.944 Å. rsc.org The Ni-I bond length was determined to be 2.748 Å, with a monolayer thickness of 3.020 Å. rsc.org Calculations comparing ferromagnetic (FM) and antiferromagnetic (AFM) spin ordering found that the FM state is the more stable ground state, with an exchange energy of 38.775 meV per Ni atom. rsc.org
Table 1: DFT-Calculated Structural and Magnetic Properties of Monolayer NiI₂
| Property | Calculated Value | Reference |
|---|---|---|
| Equilibrium Lattice Parameter | 3.944 Å | rsc.org |
| Ni-I Bond Length | 2.748 Å | rsc.org |
| Monolayer Thickness | 3.020 Å | rsc.org |
| Magnetic Ground State | Ferromagnetic (FM) | rsc.org |
| Exchange Energy (E_AFM - E_FM) | 38.775 meV per Ni atom | rsc.org |
Investigation of Band Structures and Electronic States, including Semiconducting Band Gap, in 2D this compound
The electronic band structure of two-dimensional (2D) this compound (NiI₂) reveals its nature as a magnetic semiconductor. rsc.org2dsemiconductors.com Theoretical investigations and angle-resolved ultraviolet photoelectron spectroscopy (ARPES) have been used to probe its electronic states. researchgate.net
DFT calculations show that monolayer NiI₂ is a semiconductor with a spin-dependent, indirect band gap. rsc.orgscientific.net The calculated theoretical band gap is approximately 1.25 eV, which is comparable to conventional semiconductors like silicon. 2dsemiconductors.com In heterostructures, the band gap of the NiI₂ monolayer remains largely unchanged, with values around 1.7 eV for the minor spin channel and 3.0 eV for the major spin channel. scientific.net The bulk form of NiI₂ is considered a Mott insulator, with photoconductivity measurements indicating an indirect transition and an energy band gap of 1.8 eV. rsc.org
ARPES studies confirm the three-dimensional nature of the iodine 5p-derived bands. researchgate.net These investigations also found that electronic structures near the Fermi level are of Ni 3d origin, with some evidence of delocalization due to hybridization with I 5p states. researchgate.net In the layered insulator NiI₂, the p-d splitting (energy difference between halogen p-bands and metal d-bands) is low, leading to an overlap in energy between the I 5p and Ni 3d bands, which is characteristic of a charge-transfer insulator. researchgate.net
The semiconducting properties of NiI₂ make it a promising material for spintronic applications, with predictions of a high ferromagnetic transition temperature (Curie temperature, T_c) of around 170 K in its monolayer form. 2dsemiconductors.com
Table 2: Electronic Band Gap of this compound
| System | Method | Band Gap Type | Band Gap Value (eV) | Reference |
|---|---|---|---|---|
| Monolayer NiI₂ | Theoretical (DFT) | Indirect | ~1.25 | 2dsemiconductors.com |
| Monolayer NiI₂ (Spin-up) | DFT | Indirect | - | rsc.org |
| Monolayer NiI₂ (Spin-down) | DFT | Indirect | - | rsc.org |
| Bulk NiI₂ | Photoconductivity | Indirect | 1.8 | rsc.org |
| Monolayer NiI₂ in Heterostructure (Minor Spin) | DFT | - | ~1.7 | scientific.net |
Spin State Analysis and Orbital Contributions in this compound and its Complexes
The electronic and magnetic properties of this compound and its complexes are governed by the spin state of the nickel ion and the contributions of its d-orbitals, as well as ligand orbitals.
In monolayer NiI₂, DFT calculations show a ferromagnetic ground state with a calculated magnetic moment of 2 µB per unit cell, consistent with Hund's rules for a free Ni atom. rsc.org The primary contribution to this magnetic moment comes from the Ni atoms (≈1.533 µB), with each iodine atom contributing approximately 0.233 µB. rsc.org This indicates significant spin polarization and hybridization between the Ni 3d and I 5p orbitals. The analysis of the electronic band structure reveals that spin-splitting effects lead to different occupations in the spin channels, resulting in a spin-dependent band gap. rsc.org
In nickel complexes, the situation can be more varied. Studies on nickel(II)-bis(nitroxide) coordination compounds show that the magnetic coupling (ferromagnetic vs. antiferromagnetic) and the resulting total spin state depend critically on the coordination geometry. mdpi.com A planar structure where the nickel dσ magnetic orbitals and the radical π* orbitals are strictly orthogonal favors ferromagnetic coupling, leading to a high-spin S=2 state. mdpi.com A twisted geometry, however, allows for orbital overlap and results in antiferromagnetic coupling and a low-spin S=0 state. mdpi.com
For nickel-catalyzed reactions involving iodo-alkanes, DFT and intrinsic bond orbital (IBO) analysis have been used to study the mechanism. rsc.org In the activation of a C-I bond, the transition state involves spin density concentrated on the Ni, I, and C atoms. The dz² orbital of the nickel center approaches the p orbital of the iodine atom, leading to orbital hybridization and the formation of a Ni-I bond and a carbon radical. rsc.org This detailed orbital analysis is crucial for understanding reaction mechanisms at a fundamental level. rsc.org
Table 3: Calculated Magnetic Moments and Spin Densities in NiI₂ and Related Complexes
| System | Property | Value | Orbital Contribution | Reference |
|---|---|---|---|---|
| Monolayer NiI₂ | Total Magnetic Moment | 2 µB per unit cell | - | rsc.org |
| Monolayer NiI₂ | Ni atom contribution | ~1.533 µB | Ni 3d | rsc.org |
| Monolayer NiI₂ | I atom contribution | ~0.233 µB | I 5p | rsc.org |
| [Ni(NO)(I)(L1″)] (BS state) | Ni(II) spin density | +1.05 | - | mdpi.com |
| [Ni(NO)(I)(L1″)] (BS state) | NO⁻ ligand spin density | -1.19 | - | mdpi.com |
| C-I Activation TS | Ni spin density | -0.832 | Ni dz² | rsc.org |
| C-I Activation TS | I spin density | 0.105 | I p-orbital | rsc.org |
Magnetism and Multiferroic Phenomena in Nickel Iodide Systems
Elucidation of Intrinsic Magnetic Ordering in Nickel Iodide
The magnetic behavior of this compound is characterized by a complex interplay of forces that give rise to non-collinear spin arrangements and intrinsic ferromagnetism in its two-dimensional form.
Intrinsic Ferromagnetic (FM) Properties in 2D this compound Sheets
When exfoliated down to a monolayer, this compound transitions to an intrinsic two-dimensional ferromagnetic semiconductor. 2dsemiconductors.comacs.org Theoretical calculations predict that monolayer NiI₂ possesses a notable Curie temperature (TC) of around 170 K. 2dsemiconductors.comacs.org This robust ferromagnetism in its 2D form is a significant finding, as the Mermin-Wagner theorem typically suppresses long-range magnetic order in two-dimensional systems. acs.org The presence of intrinsic ferromagnetism is attributed to strong magnetic anisotropy. acs.org The electronic structure of monolayer NiI₂ reveals a semiconducting band gap, with theoretical values ranging from 1.24 eV to 2.31 eV depending on the calculation method. acs.org
Table 1: Magnetic and Electronic Properties of this compound in Different Dimensionalities
| Property | Bulk this compound | Monolayer this compound |
| Magnetic Ordering | Spin Spiral / Spin Helix mpg.desciencedaily.comresearchgate.net | Intrinsic Ferromagnetic 2dsemiconductors.comacs.org |
| Transition Temperature | THM ≈ 60 K researchgate.net | TC ≈ 170 K (theoretical) 2dsemiconductors.comacs.org |
| Electronic Nature | Multiferroic mpg.desciencedaily.comeurekalert.org | Ferromagnetic Semiconductor 2dsemiconductors.comacs.org |
| Band Gap | - | 1.24 - 2.31 eV (theoretical) acs.org |
Unveiling Magnetoelectric Coupling Mechanisms in this compound
This compound stands out due to its exceptionally strong magnetoelectric coupling, a phenomenon where electric and magnetic orders are intimately linked and can be manipulated by external fields. mpg.desciencedaily.comeurekalert.org
Observation of Giant Chiral Magnetoelectric Oscillations in this compound
Recent experiments have demonstrated the generation of giant chiral magnetoelectric oscillations in this compound when excited by ultrashort laser pulses. mpg.deeurekalert.orgeurekalert.org These corkscrew-shaped oscillations are a direct consequence of the strong coupling between the material's electric and magnetic properties. eurekalert.orgknowridge.comutexas.edu This phenomenon underscores the potential of this compound in developing ultrafast and energy-efficient magnetoelectric devices. mpg.deeurekalert.org The magnitude of the magnetoelectric coupling in NiI₂ is reported to be greater than in any other known material of its kind, making it a prime candidate for technological advancements in data storage and quantum computing. sciencedaily.comeurekalert.orgaili.app
Role of Spin-Orbit Coupling and Relativistic Effects in this compound's Magnetoelectric Properties
The remarkably strong magnetoelectric coupling in this compound can be attributed to two primary factors. The first is the significant spin-orbit coupling (SOC), a relativistic effect, associated with the heavy iodine atoms. mpg.desciencedaily.comeurekalert.org This strong SOC links the spin of the electrons to their orbital motion, playing a dominant role in generating the ferroelectric order. mpg.desciencedaily.comresearchgate.net Theoretical models have shown that the ferroelectric forces in NiI₂ are directly proportional to the strength of the SOC, with the iodine atoms contributing the most to this effect. researchgate.net The second crucial factor is the unique spin-spiral magnetic order of the material. mpg.desciencedaily.comeurekalert.org
Interplay between Electric and Magnetic Orders in Multiferroic this compound
In multiferroic materials like this compound, the electric and magnetic orders are not independent but are intrinsically entangled. mpg.deeurekalert.org A change in one order can induce a change in the other, a property that is highly desirable for creating novel functionalities in electronic devices. eurekalert.orgknowridge.com The spin-spiral magnetic structure is directly responsible for breaking inversion symmetry and inducing a net electric polarization, thus establishing the multiferroic state. mpg.desciencedaily.com This interplay allows for the electrical control of magnetic properties and vice versa, opening up possibilities for new types of memory and logic devices. mpg.deeurekalert.orgarxiv.org The electromagnon energy of the spin helix in NiI₂ is around 1 THz, suggesting the potential for switching the helimagnetic order on a picosecond timescale. researchgate.net
Table 2: Key Factors in this compound's Magnetoelectric Coupling
| Factor | Description | Reference |
| Spin-Orbit Coupling (SOC) | A relativistic effect, primarily from the iodine atoms, that links electron spin and orbital motion, driving the ferroelectric order. | mpg.desciencedaily.comeurekalert.orgresearchgate.net |
| Spin-Spiral Magnetic Order | A non-collinear magnetic structure that breaks inversion symmetry, leading to electric polarization and contributing to the strength of the magnetoelectric coupling. | mpg.desciencedaily.comeurekalert.orgresearchgate.net |
| Chiral Magnetoelectric Oscillations | Giant, corkscrew-shaped oscillations induced by laser pulses, demonstrating the strong, dynamic coupling between electric and magnetic properties. | mpg.deeurekalert.orgeurekalert.orgknowridge.comutexas.edu |
Dynamic Magnetoelectric Response to Ultrafast Excitations in this compound
The investigation into the dynamic magnetoelectric effects in this compound (NiI₂) has been significantly advanced by the application of ultrafast laser techniques. These methods allow for the excitation of the material's magnetic and electric subsystems on their natural femtosecond to picosecond timescales, providing direct insight into the transient coupling between them.
Femtosecond Laser Pulse Irradiation Studies on this compound
The use of femtosecond laser pulses to irradiate this compound has revealed a host of dynamic phenomena and provided a powerful tool for manipulating its magnetoelectric state. When an ultrashort laser pulse strikes a thin flake of NiI₂, it can trigger corkscrew-shaped features known as "chiral helical magnetoelectric oscillations". scitechdaily.com This process involves the coherent driving of an electrically active magnon mode, which is a quantum mechanical spin wave that also carries an electric dipole. researchgate.net
Studies have shown that the interaction is not merely thermal. Ultrafast laser heating is isochoric (occurring at constant volume), which leads to a rapid pressurization of the material's subsurface layer. aps.org In nickel films, this can generate ultrashort shock waves. aps.org In the multiferroic NiI₂, the primary effect is the excitation of collective modes. Researchers utilize tailored laser pulses, often with specific photon energies (e.g., 1.13 eV pump pulse), to resonantly excite d-d electronic transitions or exciton (B1674681) states within the material. researchgate.net
The excitation initiates ultrafast demagnetization, a phenomenon observed in ferromagnetic materials like nickel where the magnetic order is quenched on a sub-picosecond timescale. aps.orgresearchgate.net In NiI₂, this process is intimately linked to its complex magnetic structure. The material exhibits a spiral magnetic order, and the laser pulse can manipulate the spins of the nickel atoms, which are arranged in a spiral pattern throughout the material's lattice. newatlas.com This control can be exerted using circularly polarized light, which can switch the orientation of the spin spiral. newatlas.comsciencealert.com This optical control over the magnetic state is a direct consequence of the dynamic magnetoelectric coupling, offering a pathway to ultrafast, light-driven magnetic memory technologies. scitechdaily.comsciencealert.com
Time-Resolved Spectroscopy for Magnetoelectric Coupling Dynamics in this compound
To probe the consequences of femtosecond laser excitation, researchers employ various time-resolved spectroscopy techniques. These methods track the evolution of the material's properties in real-time, providing a movie of the magnetoelectric dynamics.
Key techniques used in the study of this compound include:
Time-Resolved Second-Harmonic Generation (SHG): SHG is a nonlinear optical process that is highly sensitive to the breaking of inversion symmetry. Since ferroelectric order breaks this symmetry, time-resolved SHG can directly track the dynamics of the electric polarization following a laser pulse. researchgate.netarxiv.org
Time-Resolved Magneto-Optical Kerr Effect (MOKE) and Kerr Rotation Microscopy: MOKE measures the change in the polarization of light upon reflection from a magnetic material. It is a direct probe of magnetization. By using this technique in a time-resolved manner, scientists can follow the dynamics of the magnetic order, such as the oscillations of the spin-spiral structure. researchgate.netarxiv.org
Ultrafast Terahertz (THz) Spectroscopy: This technique can directly detect the emission of or interaction with electromagnons, which are hybrid excitations of magnons and photons that exist in multiferroics like NiI₂. arxiv.org The energy of electromagnons in NiI₂ is around 1 THz, corresponding to picosecond-scale dynamics. researchgate.net
By combining these methods, a comprehensive picture of the magnetoelectric coupling emerges. Following excitation with a femtosecond laser pulse, time-resolved SHG and Kerr microscopy on NiI₂ have revealed coherent oscillations of electromagnon modes. arxiv.org These measurements allow for the direct tracking of both the electric polarization and magnetization oscillations in real-time. researchgate.net A crucial finding from these studies is the observation of a π/2 phase shift between the electric polarization and magnetization oscillations, which is a clear signal of natural optical activity at terahertz frequencies. researchgate.net
These experimental studies have demonstrated that NiI₂ possesses an exceptionally large dynamical magnetoelectric coupling, surpassing that of other known multiferroics. scitechdaily.comarxiv.org The strength of this coupling is attributed to the inverse Dzyaloshinskii-Moriya interaction and strong hybridization between the nickel and iodine atoms. arxiv.org The ability to track these dynamics on a picosecond timescale opens the possibility for switching the material's helimagnetic order at THz speeds. researchgate.net
Interactive Data Table: Key Findings from Ultrafast Studies on Nickel Systems
| Material System | Experimental Technique | Key Finding/Observation | Timescale | Reference(s) |
| This compound (NiI₂) | Femtosecond Laser Pulse Irradiation | Coherent driving of electrically active magnon modes. | Femtoseconds (fs) to Picoseconds (ps) | researchgate.net |
| This compound (NiI₂) | Time-Resolved SHG and Kerr Rotation | Revealed coherent oscillations of electromagnon modes; measured a π/2 phase shift between electric polarization and magnetization oscillations. | Picoseconds (ps) | researchgate.netarxiv.org |
| This compound (NiI₂) | Ultrafast THz Spectroscopy | Observation of coherent electromagnons. | Picoseconds (ps) | arxiv.org |
| Nickel Film | Femtosecond Laser Pulse Irradiation | Ultrafast demagnetization and generation of Terahertz (THz) radiation. | Sub-picosecond (ps) | researchgate.net |
| Nickel Single-Crystal Film | Molecular Dynamics Simulation of Laser Irradiation | Formation of ultrashort elastic and plastic shock waves. | ~10-20 picoseconds (ps) | aps.org |
| Nickel | Few-femtosecond XUV Transient Absorption | Measured electron cooling time. | 640 ± 80 femtoseconds (fs) | aps.org |
Catalytic Applications and Mechanistic Insights of Nickel Iodide
Electrocatalysis with Nickel Iodide and Related Materials
The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production, but it is often hampered by slow kinetics. The development of efficient and cost-effective electrocatalysts is paramount. Iodine-doped nickel hydroxide (B78521) (I-doped Ni(OH)₂) has shown significant promise as a highly active and stable OER electrocatalyst. nih.govrsc.org
Researchers have synthesized I-doped Ni(OH)₂ nanoparticles using a simple hydrothermal method. nih.govrsc.org Structural and electrochemical characterization revealed that the incorporation of iodine into the nickel hydroxide lattice leads to several beneficial effects. These include an increase in the number of catalytic active sites, the creation of oxygen vacancies, and a reduction in charge-transfer resistance. nih.govresearchgate.net These factors collectively contribute to the material's excellent catalytic activity.
In a 1 M KOH solution, the I-doped Ni(OH)₂ electrocatalyst initiates the OER at a potential of 1.52 V (vs. RHE) and requires an overpotential of 330 mV to achieve a current density of 40 mA cm⁻². nih.govrsc.orgresearchgate.net This performance is superior to that of pure Ni(OH)₂ and I₂-loaded Ni(OH)₂ under the same conditions. nih.gov The material also exhibits a low Tafel slope of 46 mV dec⁻¹, indicating faster charge-transfer kinetics. nih.govrsc.org Furthermore, at an overpotential of 390 mV, the current density reaches 100 mA cm⁻², and at 630 mV, it impressively rises to 350 mA cm⁻². nih.gov The enhanced performance is attributed to the creation of oxygen vacancies and a high pore diameter to pore size ratio, which facilitates the electrochemical process. nih.govresearchgate.net The long-term stability of the I-doped Ni(OH)₂ electrocatalyst has also been demonstrated, showing minimal degradation over extended periods of operation. rsc.org
The proposed mechanism for the enhanced OER activity on the I-doped Ni(OH)₂ surface under alkaline conditions involves a four-step process that is facilitated by the modified electronic structure and increased number of active sites resulting from iodine doping. researchgate.net This facile and effective approach of doping with non-metals like iodine presents a new avenue for designing and fabricating highly efficient metal hydroxide-based electrocatalysts for energy-related applications. nih.govrsc.org
Table 1: OER Performance of Iodine-Doped Nickel Hydroxide and Related Electrocatalysts
| Electrocatalyst | Onset Potential (V vs. RHE) | Overpotential at 40 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) |
|---|---|---|---|
| I-doped Ni(OH)₂ | 1.52 | 330 | 46 |
| Pure Ni(OH)₂ | 1.53 | 440 | - |
| I₂-loaded Ni(OH)₂ | 1.62 | 720 | - |
In this co-doped system, the introduction of nickel was found to enhance the electrical conductivity, durability, and catalytic activity of the cobalt hydroxide. nih.gov The synergistic effect of both iodine and nickel doping resulted in a significant improvement in the kinetics of both the HER and OER. For the HER, the I & Ni-co-doped-Co(OH)₂ catalyst exhibited a lower overpotential and a smaller Tafel slope compared to the undoped and single-doped counterparts. rsc.org Specifically, it achieved the lowest overpotential of 229 mV and a Tafel slope of 110 mV dec⁻¹, indicating improved reaction kinetics. rsc.org
For the OER, the co-doped material also showed superior performance, with a lower overpotential of 240 mV to reach a current density of 40 mA cm⁻². nih.gov This enhanced activity is attributed to the formation of I–Ni–OH species, which act as effective catalytic sites. nih.gov The combined presence of iodine and nickel appears to decrease the activation energy for both half-reactions in water splitting. nih.gov
Nickel-based materials have also been explored as electrocatalysts for the iodide/triiodide (I⁻/I₃⁻) redox couple, which is a key component in dye-sensitized solar cells (DSSCs). The efficiency of DSSCs is highly dependent on the catalytic activity of the counter electrode towards the reduction of triiodide to iodide.
While direct studies on this compound for this specific application are less common, research on related nickel compounds provides valuable insights. For example, nickel sulfide (B99878) (NiS) and nickel oxide/nickel sulfide (NiO/NiS) heterostructures have been shown to be effective electrocatalysts for reactions involving sulfur-based species, and similar principles can be applied to iodine-based redox couples. acs.org The high efficiency of these materials is often attributed to their unique electronic structures and the presence of multiple active sites. acs.org
The development of low-cost and efficient electrocatalysts for the I⁻/I₃⁻ redox shuttle is crucial for advancing DSSC technology. The promising results obtained with other nickel-based chalcogenides suggest that this compound and related iodine-containing nickel composites could be viable candidates for this application, warranting further investigation.
The methanol (B129727) oxidation reaction (MOR) is a key anodic reaction in direct methanol fuel cells (DMFCs). While the provided information does not directly discuss the use of this compound in MOR, it is worth noting a related study on cobalt-doped Ni@Ni(OH)₂ core-shell catalysts for the urea (B33335) oxidation reaction (UOR), which shares some mechanistic similarities with MOR. mdpi.com
In this study, the Co-doped Ni@Ni(OH)₂ catalyst demonstrated significantly enhanced electrocatalytic activity for the UOR compared to the undoped material. mdpi.com The improved performance was attributed to the optimized core-shell architecture, electronic modulation from cobalt doping, an increased electrochemically active surface area, and improved charge transfer efficiency. mdpi.com The catalyst achieved a lower potential to reach a current density of 10 mA·cm⁻² and a reduced Tafel slope, indicating accelerated reaction kinetics. mdpi.com
These findings suggest that strategic doping of nickel-based materials can significantly boost their catalytic activity for the oxidation of small organic molecules. Although research on this compound for MOR is not detailed here, the principles of catalyst design through doping and nanostructuring, as demonstrated for UOR, could be applicable to developing this compound-based catalysts for MOR.
This compound in Organic Transformation Catalysis
This compound plays a significant role as a catalyst or precatalyst in a variety of organic cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel catalysts are often favored due to their lower cost compared to palladium and their ability to activate a wider range of substrates, including less reactive electrophiles.
In many nickel-catalyzed cross-coupling reactions, this compound is either used directly as the nickel source or is formed in situ from a nickel(0) or nickel(II) precursor and an iodide additive or an organoiodide reactant. The iodide ligand can influence the solubility, stability, and reactivity of the active nickel species in the catalytic cycle.
One of the key areas where this compound is implicated is in Kumada-type cross-coupling reactions, which involve the reaction of a Grignard reagent with an organic halide. Nickel(II) halides, including this compound, are effective catalysts for this transformation. The catalytic cycle is generally believed to involve the reduction of the Ni(II) precatalyst to a Ni(0) species, followed by oxidative addition of the organic halide, transmetalation with the Grignard reagent, and reductive elimination to form the cross-coupled product and regenerate the Ni(0) catalyst.
Similarly, in Negishi cross-coupling reactions, which utilize organozinc reagents, nickel catalysts are often employed. The presence of iodide, either from the nickel salt or the organoiodide substrate, can impact the rate and efficiency of the reaction.
Furthermore, nickel-catalyzed cross-coupling reactions involving alkyl iodides are particularly important for the formation of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. Nickel catalysts have shown unique reactivity in these transformations, often proceeding through radical intermediates, which contrasts with the more common two-electron pathways observed in many palladium-catalyzed reactions. The nature of the halide, including iodide, on the alkyl substrate can influence the reaction mechanism and outcome.
Recent advancements have also focused on the development of photoredox/nickel dual catalytic systems for cross-coupling reactions. In these systems, a photocatalyst absorbs light and engages in single-electron transfer with one of the reactants, often an alkyl or aryl iodide, to generate a radical intermediate. This radical then enters the nickel catalytic cycle, enabling cross-coupling under mild conditions.
While specific data tables for a broad range of this compound-catalyzed cross-coupling reactions are extensive and vary greatly with substrates and conditions, the general principle is the facilitation of bond formation between two organic fragments, with the nickel catalyst at the heart of the transformation.
Mechanistic Studies of Nickel-Catalyzed Reactions Involving Alkyl and Aryl Iodides
The catalytic prowess of this compound in cross-coupling reactions is underpinned by a series of intricate mechanistic steps. Understanding these pathways is crucial for optimizing reaction conditions and expanding the scope of nickel catalysis.
Oxidative Addition Pathways
Oxidative addition is a fundamental step in many catalytic cycles, and in nickel-catalyzed reactions involving alkyl and aryl iodides, several pathways have been identified and studied. The nature of the electrophile (alkyl vs. aryl iodide) and the ligands on the nickel center significantly influence the operative mechanism. researchgate.netresearchgate.net
For aryl iodides, a common pathway is the concerted, three-center oxidative addition to a Ni(0) species. researchgate.netpitt.edu This process involves the simultaneous breaking of the carbon-iodine bond and the formation of two new bonds between nickel and the aryl group and the iodide, respectively, leading to a Ni(II) intermediate. researchgate.netpitt.edu Density functional theory (DFT) calculations have shown that this pathway is generally favored for C(sp²) electrophiles like aryl halides. researchgate.net
In the case of alkyl iodides, the mechanism can be more varied. While a concerted pathway is possible, an S_N2-type oxidative addition is also frequently observed. researchgate.netpitt.edu This pathway involves a nucleophilic attack by the Ni(0) center on the alkyl iodide, displacing the iodide and forming a Ni(II)-alkyl intermediate. researchgate.netpitt.edu
Another significant pathway, particularly for alkyl halides, is halogen atom transfer (XAT) . acs.orgnsf.gov This process, often involving a Ni(I) intermediate, leads to the formation of an alkyl radical and a Ni(II) species. acs.orgnsf.govnih.gov Electroanalytical studies have provided evidence for a concerted halogen atom abstraction mechanism where electron transfer is coupled with halide dissociation. acs.orgresearchgate.net This pathway is particularly relevant in cross-electrophile coupling reactions. acs.orgnih.gov
It's important to note that the distinction between these pathways is not always clear-cut, and they can sometimes compete. For instance, studies on the reaction of [Ni(PMe₃)₄] with aryl halides have shown that both halide abstraction (leading to a Ni(I) species and an aryl radical) and S_N2-type oxidative addition can occur. researchgate.net
| Oxidative Addition Pathway | Substrate Preference | Key Intermediates | Supporting Evidence |
| Concerted Three-Center | Aryl Iodides (C(sp²) electrophiles) | Ni(II)-aryl species | DFT Calculations researchgate.netpitt.edu |
| S_N2-type | Alkyl Iodides (C(sp³) electrophiles) | Ni(II)-alkyl species | DFT Calculations, Mechanistic Studies researchgate.netpitt.edu |
| Halogen Atom Transfer (XAT) | Alkyl Halides | Alkyl radical, Ni(II) species | Electroanalytical Studies, Kinetic Studies acs.orgnsf.govnih.gov |
Radical Chain Mechanisms and Intermediate Species in Nickel Catalysis
Radical chain mechanisms are prevalent in many nickel-catalyzed reactions, especially those involving the coupling of C(sp²) and C(sp³) electrophiles. oaepublish.comcaltech.edu These mechanisms are characterized by the generation and propagation of radical species.
A typical radical chain process in a cross-electrophile coupling reaction can be initiated by the reaction of a Ni(I) species with an alkyl iodide to generate an alkyl radical. caltech.eduacs.org This alkyl radical can then react with a Ni(II)-aryl intermediate (formed from the oxidative addition of an aryl iodide to Ni(0)) to generate a Ni(III) species. caltech.eduacs.org Subsequent reductive elimination from this Ni(III) intermediate yields the cross-coupled product and regenerates a Ni(I) species, which can continue the chain. caltech.eduacs.org
The involvement of radical intermediates has been confirmed through various experimental techniques, including radical clock experiments. oaes.cc The lifetime of these radical species can be influenced by the concentration of the nickel catalyst. acs.orgoaes.cc
Key intermediate species in these radical-mediated pathways include:
Ni(0) complexes: The starting point of many catalytic cycles. oaepublish.com
Ni(I) species: Often involved in the generation of alkyl radicals through halogen atom transfer. oaepublish.comoaes.cc They can be formed by the reduction of Ni(II) species. caltech.edu
Ni(II)-aryl and Ni(II)-alkyl intermediates: Formed through oxidative addition. oaepublish.comacs.org The Ni(II)-aryl intermediate is often considered a key active species in the catalytic cycle. oaepublish.comoaes.cc
Ni(III) species: Formed by the combination of a Ni(II) intermediate with a radical. acs.orgoaes.cc Reductive elimination from Ni(III) is a crucial step for product formation. caltech.eduoaes.cc
Alkyl and Aryl Radicals: Transient species that are central to radical chain mechanisms. acs.orgoaes.cc
The specific catalytic cycle and the dominant intermediates can vary depending on the reaction conditions, ligands, and substrates. For instance, in some systems, a Ni(0)/Ni(II)/Ni(I)/Ni(III) catalytic cycle has been proposed. oaepublish.comoaes.cc
Ligand Effects on Reactivity and Selectivity in Nickel-Catalyzed Processes
Ligands play a pivotal role in modulating the reactivity and selectivity of nickel catalysts. The electronic and steric properties of the ligands can influence every step of the catalytic cycle, from oxidative addition to reductive elimination.
Electronic Effects: The electron-donating or -withdrawing nature of a ligand can affect the electron density at the nickel center. More electron-rich nickel centers, often resulting from coordination with electron-donating ligands, can exhibit faster rates of oxidative addition. ucla.edu For example, studies have shown that ligands with higher LUMO energies can lead to more electron-rich Ni(I) centers and faster oxidative addition rates. ucla.edu However, the relationship is not always straightforward, as excessively strong donation can sometimes inhibit subsequent steps.
Steric Effects: The steric bulk of a ligand can significantly impact selectivity. Bulky ligands can create a specific coordination environment around the nickel atom, influencing which substrate can bind and in what orientation. This is particularly crucial in achieving enantioselectivity in asymmetric catalysis, where chiral ligands are employed to control the stereochemical outcome. nih.gov In some cases, increasing the steric bulk of ligands can lead to improved selectivity. nih.gov Conversely, very bulky ligands can sometimes hinder the reaction rate. acs.org
Ligand Class and Mechanistic Preference: Different classes of ligands can favor different mechanistic pathways. For instance, phosphine-ligated nickel catalysts are often found to favor closed-shell, two-electron oxidative addition pathways (like S_N2-type). nsf.gov In contrast, nitrogen-based ligands, such as bipyridines and phenanthrolines, tend to promote one-electron pathways involving halogen atom transfer and radical intermediates. nsf.gov The choice of ligand can therefore be used to steer a reaction towards a desired mechanistic manifold. nsf.gov
The presence of functional groups on the substrates themselves can also act as directing groups, influencing the reactivity and selectivity by coordinating to the nickel center. chemrxiv.org For example, aldehydes and ketones on an aryl halide can accelerate oxidative addition. chemrxiv.org
| Ligand Type | General Effect on Mechanism | Impact on Reactivity/Selectivity |
| Phosphines | Favor two-electron, closed-shell pathways (e.g., S_N2) nsf.gov | Can increase nucleophilicity of Ni(0); steric bulk influences selectivity nsf.govacs.org |
| Nitrogen-based (e.g., Bipyridines) | Promote one-electron, open-shell pathways (e.g., XAT) nsf.gov | Often used in radical-mediated cross-couplings oaes.ccucla.edu |
| Chiral Ligands | Induce enantioselectivity | Control stereochemical outcome in asymmetric catalysis nih.gov |
C-H Functionalization Processes Mediated by this compound (e.g., C-H Alkylation)
This compound has emerged as a competent catalyst for C-H functionalization reactions, a field that aims to directly convert C-H bonds into new functional groups, offering a more atom- and step-economical approach to complex molecule synthesis. nsf.govbeilstein-journals.org
One notable application is in the C-H alkylation of various organic substrates. mdpi.comsemanticscholar.org These reactions often employ a directing group strategy, where a coordinating group on the substrate guides the nickel catalyst to a specific C-H bond. nsf.govresearchgate.net For example, 8-aminoquinoline (B160924) has been used as a bidentate directing group for the ortho-C-H alkylation of benzamides with alkyl iodides. researchgate.net
The mechanism of these reactions is thought to involve the initial C-H activation at a Ni(II) center to form a cyclometalated nickelacycle intermediate. nsf.gov This intermediate can then react with an alkylating agent, such as an alkyl iodide. While the precise subsequent steps are a subject of ongoing research, proposed pathways often involve oxidative addition of the alkyl iodide to the nickelacycle, potentially leading to a Ni(IV) species, followed by reductive elimination to form the C-C bond. nsf.gov However, studies have also suggested that the intermediacy of Ni(III) species might not be universally applicable in all C-H functionalization reactions. nsf.gov
Nickel-catalyzed C-H alkylation has been achieved using various alkylating agents, including alkyl iodides and bromides. beilstein-journals.orgresearchgate.net The development of electrochemical and photoredox-assisted methods has allowed some of these transformations to be carried out under milder conditions, such as at room temperature. beilstein-journals.orgresearchgate.net
Heterogeneous Catalysis and Surface Science Aspects of this compound
While much of the research on this compound catalysis has focused on homogeneous systems, its role in heterogeneous catalysis is also an area of interest.
Role of this compound as a Support or Promoter in Catalytic Systems
In heterogeneous catalysis, a catalyst is typically dispersed on a high-surface-area support material to maximize its activity and stability. While nickel metal or nickel oxide are more commonly used as the active phase, this compound can play a role as a catalyst precursor or promoter.
For instance, NiI₂ can be a precursor for the in-situ generation of active Ni(0) species under reducing conditions. nih.gov The presence of iodide can also influence the properties of the final catalyst. In some cases, halide additives, including iodides, are used to stabilize nickel species and prevent their decomposition, particularly when low ligand concentrations are employed. nih.gov
In the context of supported catalysts, nickel complexes can be anchored to various materials, such as silica, carbon, or polymers. mdpi.commdpi.com While direct studies on this compound supported catalysts are less common, the principles of supported catalysis apply. The interaction between the nickel species and the support can significantly affect the catalyst's performance, including its activity, selectivity, and recyclability. mdpi.com For example, covalent organic frameworks (COFs) have been used as supports for nickel complexes in ethylene (B1197577) oligomerization, where the porous structure and functionality of the support influence the catalytic activity. mdpi.com
Furthermore, nickel is a key component in many industrial heterogeneous catalysts, such as those used for making synthesis gas. essentialchemicalindustry.org While not directly involving this compound, these systems highlight the importance of nickel in large-scale chemical production. The addition of promoters, such as potassium oxide to iron catalysts for ammonia (B1221849) synthesis, demonstrates how secondary components can enhance catalytic performance by influencing the surface chemistry. essentialchemicalindustry.org A similar promotional effect could be envisaged for iodide in certain nickel-catalyzed heterogeneous reactions.
Nickel Iodide in Energy Storage Systems
Electrode Materials for Supercapacitors Based on Nickel Iodide
Supercapacitors store energy through two primary mechanisms: electric double-layer capacitance (EDLC), which is a non-faradaic process of charge accumulation at the electrode-electrolyte interface, and pseudocapacitance, which involves fast, reversible faradaic redox reactions occurring at or near the electrode surface. mdpi.comnih.gov this compound systems leverage pseudocapacitance to achieve higher energy densities than traditional EDLC-based supercapacitors. mdpi.comuab.cat
The charge storage mechanism in these systems is multifaceted. In materials like iodine and nickel co-doped cobalt hydroxide (B78521) (I & Ni-co-doped-Co(OH)₂), distinct redox peaks in cyclic voltammetry (CV) curves confirm the pseudocapacitive behavior. rsc.orgresearchgate.net This indicates that charge is stored via faradaic redox reactions at the electrode-electrolyte interface, leading to enhanced energy storage capacitance. rsc.org The charge storage process in these materials is a hybrid, involving both diffusion-controlled and surface-controlled (capacitive) processes. rsc.org
The primary redox reactions contributing to pseudocapacitance typically involve the nickel center (Ni²⁺/Ni³⁺) and the iodide/triiodide (I⁻/I₃⁻) redox couple in the electrolyte. uab.catnih.gov The presence of iodine can alter the electronic characteristics of the nickel-based electrode, leading to improved electrochemical performance and greater durability. rsc.org
The performance of an electrode is critically dependent on its diffusion kinetics and charge transfer efficiency. Studies on iodine-doped nickel hydroxide have shown that the presence of iodine can significantly improve these parameters. rsc.org
Diffusion Kinetics: The diffusion coefficient (D) is a measure of how quickly ions can move through the electrode and electrolyte. In a comparative study, an iodine and nickel-co-doped cobalt hydroxide material demonstrated a significantly higher diffusion coefficient (0.0051 cm²/s) compared to its undoped (0.00089 cm²/s) and nickel-only doped (0.00299 cm²/s) counterparts. rsc.org This indicates that the combined doping of iodine and nickel facilitates more rapid diffusion kinetics, which is advantageous for high-rate performance in energy storage devices. rsc.orgresearchgate.net
Charge Transfer Efficiency: Charge transfer resistance (Rct) represents the opposition to electron transfer at the electrode-electrolyte interface. A lower Rct value signifies faster kinetics and more efficient charge transfer. Research on an iodine-doped Ni(OH)₂ electrocatalyst revealed a remarkably low Rct of 2.3 Ω, which was substantially lower than that of bare Ni(OH)₂ (8.8 Ω) and I₂-loaded Ni(OH)₂ (4.0 Ω). rsc.org This reduction in resistance is attributed to the creation of abundant catalytic active sites and oxygen vacancies, which facilitate faster charge-transfer kinetics. rsc.orgresearchgate.net Furthermore, the Tafel slope, another indicator of reaction kinetics, was found to be as low as 46 mV dec⁻¹ for the iodine-doped Ni(OH)₂, suggesting a significant improvement in the kinetics of the electrochemical reaction. rsc.orgresearchgate.net
| Material | Diffusion Coefficient (D) (cm²/s) | Charge Transfer Resistance (Rct) (Ω) | Tafel Slope (mV dec⁻¹) | Source |
|---|---|---|---|---|
| α-Co(OH)₂ | 0.00089 | - | - | rsc.org |
| Ni-doped-Co(OH)₂ | 0.00299 | - | - | rsc.org |
| I & Ni-co-doped-Co(OH)₂ | 0.0051 | - | 188 | rsc.org |
| Ni(OH)₂ | - | 8.8 | - | rsc.org |
| I-doped Ni(OH)₂ | - | 2.3 | 46 | rsc.org |
| I₂-loaded Ni(OH)₂ | - | 4.0 | - | rsc.org |
Potential Applications in Battery Technologies Utilizing this compound
Nickel is a cornerstone element in several established and emerging battery technologies due to its ability to deliver high energy density and large storage capacity at a reduced cost. nickelinstitute.org It is a key component in the cathodes of Nickel-Cadmium (NiCd), Nickel-Metal Hydride (NiMH), and various Lithium-ion (Li-ion) batteries, such as Nickel Cobalt Aluminum (NCA) and Nickel Manganese Cobalt (NMC) chemistries. nickelinstitute.orgwikipedia.org
The integration of iodine with nickel opens up new avenues for battery applications. One notable example is the Sodium-Nickel-Chloride (Na-NiCl₂) battery, a high-temperature energy storage system based on abundant raw materials. europa.eu These batteries are being developed for grid-scale energy storage. europa.eu
Furthermore, advanced composites are being explored for next-generation batteries. For instance, a sodium iodide and nickel-decorated MXene composite (Ti₂C/Ni/NaI) has been reported as a promising electrode material for sodium-ion hybrid capacitors, which bridge the gap between batteries and supercapacitors. researchgate.net In this hybrid system, the nickel-decorated MXene provides mechanical strength while the iodine contributes redox activity, resulting in a device with good capacity retention over thousands of cycles. researchgate.net
Advanced Hybrid Systems Incorporating this compound (e.g., Ni/Co-MOF with KI Redox Mediators)
Hybrid energy storage systems that combine the high energy density of batteries with the high power density of supercapacitors are a major focus of current research. Metal-Organic Frameworks (MOFs), which are highly porous crystalline materials, are excellent candidates for these applications. upc.eduresearchgate.net
A particularly effective approach involves using a nickel-cobalt (B8461503) mixed-metal MOF (Ni/Co-MOF) as the positive electrode in a redox-aided asymmetric supercapacitor (RAASC) and incorporating potassium iodide (KI) as a redox mediator in the aqueous electrolyte. nih.govacs.org This combination enhances performance through several synergistic effects:
The rod and microsphere structure of the Ni/Co-MOF provides a high number of active sites and fluent ionic channels. nih.govacs.org
The KI redox mediator in the electrolyte introduces additional faradaic reactions (I⁻/I₃⁻), which significantly boosts the specific capacitance. nih.govresearchgate.net
In one study, the addition of a KI redox mediator to a KOH electrolyte for a Ni/Co-MOF electrode increased the specific capacitance to 612 F g⁻¹. nih.govacs.orgresearchgate.net An assembled RAASC device using this system achieved a high energy density of 84.2 Wh kg⁻¹ at a power density of 532 W kg⁻¹ and demonstrated excellent stability, retaining 97.4% of its initial capacitance after 11,200 cycles. nih.govacs.org This demonstrates that the strategic combination of nickel-based MOFs with iodide redox mediators is a promising path toward creating advanced, high-performance energy storage devices. acs.org
| System | Specific Capacitance (F g⁻¹) | Energy Density (Wh kg⁻¹) | Power Density (W kg⁻¹) | Cyclic Stability | Source |
|---|---|---|---|---|---|
| Ni/Co-MOF with KI/KOH electrolyte | 612 | 84.2 | 532 | 97.4% retention after 11,200 cycles | nih.govacs.org |
| I & Ni-co-doped-Co(OH)₂ | - | - | - | 93.14% retention after 3000 cycles | rsc.org |
| Ti₂C/Ni/NaI Composite | - | - | - | 59% retention after 10,000 cycles | researchgate.net |
Emerging Applications and Future Research Directions for Nickel Iodide
Advancements in Quantum Computing Platforms Utilizing Nickel Iodide
The intrinsic properties of this compound are paving the way for its use in the advancement of quantum computing. As a multiferroic material, NiI₂ exhibits both magnetic and electric ordering, a feature that is highly sought after for creating novel quantum devices. mpg.de The strong interaction, or coupling, between these electric and magnetic properties within this compound could be harnessed for applications such as interconnects in quantum computing platforms. mpg.denotebookcheck.netknowridge.com
Recent studies have delved into the quantum-entangled nature of this compound. It has been reported that the material possesses a quantum-entangled ground state, leading to the observation of magnetic excitons. nih.govarxiv.org These excitons, which are quasiparticles formed from the interaction of light and matter, are enabled by the material's multiferroicity. nih.govarxiv.org This quantum entanglement gives rise to an exceptionally sharp optical exciton (B1674681) peak at 1.384 eV with a narrow linewidth of 5 meV. nih.govarxiv.org Such distinct quantum phenomena are crucial for developing robust and efficient quantum information processing systems.
Furthermore, the creation of heterostructures, such as combining graphene with a this compound monolayer, has been shown to induce a quantum anomalous Hall effect (QAHE). researchgate.net This effect, characterized by a quantized Hall resistance without an external magnetic field, is a significant step towards realizing low-power spintronic devices, which could be integral components of future quantum computers. researchgate.net The ability to manipulate these quantum states through external fields underscores the potential of this compound in building the fundamental components of quantum computing hardware.
Development of High-Speed and Energy-Efficient Magnetic Memories Based on this compound
The exceptional magnetoelectric properties of this compound make it a prime candidate for the development of high-speed and energy-efficient magnetic memory devices. mpg.denotebookcheck.netsciencedaily.com Research has demonstrated that NiI₂ possesses a greater magnetoelectric coupling than any other known material of its kind, a property that allows for the manipulation of its magnetic state with an electric field and vice versa. knowridge.comsciencedaily.com This capability is the cornerstone for creating a new generation of memory that is not only significantly faster and more compact but also more energy-efficient than current technologies. mpg.denotebookcheck.netscitechdaily.com
A key discovery is the observation of a novel magnetic state in this compound, termed "p-wave magnetism". newatlas.comkocka.newsmit.edu This state is a unique combination of ferromagnetism and antiferromagnetism, where the spins of the nickel atoms are arranged in a spiral pattern. newatlas.comkocka.news Crucially, this spiral configuration can be switched between two different orientations using a small electric field. newatlas.comkocka.news This electrical control over the magnetic state is the basis for "spintronics," a technology that utilizes the spin of electrons, in addition to their charge, to store and process information. newatlas.comkocka.news Spintronic devices promise to be more efficient than conventional electronics because they avoid the heat-generating dissipation effects associated with moving electrical charges. newatlas.com
The ability to electrically manipulate the magnetic domains in this compound could lead to the development of non-volatile magnetic memory, where data is retained even when the power is turned off. kocka.newsyahoo.com Researchers envision that this new class of memory will be ultrafast, compact, and consume significantly less power. kocka.newsmit.edu The electromagnon energy of the spin helix in NiI₂ is approximately 1 THz, suggesting the potential for switching the magnetic order on a picosecond timescale. researchgate.net
| Property | Significance for Magnetic Memory | Supporting Research Finding |
|---|---|---|
| Giant Magnetoelectric Coupling | Enables low-power, electric-field control of magnetic bits. | NiI₂ exhibits the strongest magnetoelectric coupling of any known material in its class. knowridge.comsciencedaily.com |
| P-wave Magnetism (Spiral Spin Structure) | Allows for switching between distinct magnetic states with a small electric field. | The spiral spin configuration in NiI₂ can be electrically switched between left- and right-handed orientations. newatlas.comkocka.news |
| Spintronic Potential | Offers a path to faster and more energy-efficient memory by using electron spin. | The ability to control electron spins in NiI₂ is a promising route for spintronic memory devices. newatlas.commit.edu |
| Potential for High-Speed Switching | Suggests the possibility of memory devices with extremely fast read/write capabilities. | The electromagnon energy in NiI₂ points to picosecond-scale switching of the magnetic order. researchgate.net |
Contributions to Chemical Sensing Technologies through this compound-Based Materials
The unique electronic and structural properties of this compound also position it as a promising material for the development of advanced chemical sensing technologies. mpg.denotebookcheck.netknowridge.com Its two-dimensional layered structure and the nature of its chemical bonds make it sensitive to changes in its surrounding environment, a key requirement for effective sensors. mat-mall.com
Research has indicated that materials like NiI₂ with strong magnetoelectric coupling have a wide range of potential applications, including the development of chemical sensors capable of ensuring quality control and drug safety in the chemical and pharmaceutical industries. mpg.descitechdaily.comutexas.edu The principle behind this application lies in the fact that the adsorption of gas molecules onto the surface of a this compound-based material can alter its electrical or magnetic properties, providing a detectable signal.
While direct research into this compound for gas sensing is an emerging area, studies on related nickel compounds and doped materials provide a strong basis for its potential. For instance, doping nickel hydroxide (B78521) with iodine has been shown to enhance its electrochemical performance and create more active sites, which are crucial for sensing applications. rsc.org The introduction of iodine can alter the electronic characteristics and reduce surface passivation, leading to improved sensitivity and durability. rsc.org These findings suggest that this compound itself, or as a component in composite materials, could be engineered to create highly sensitive and selective chemical sensors. The development of such sensors would benefit from the material's inherent stability and the potential for large-scale synthesis.
Challenges and Opportunities in Large-Scale Synthesis and Material Stability for this compound Device Integration
While the potential applications of this compound are vast, several challenges must be addressed to facilitate its integration into large-scale commercial devices. A primary hurdle lies in the development of reliable and scalable synthesis methods for producing high-quality, large-area single crystals or thin films of NiI₂. mat-mall.com Current laboratory-scale synthesis often involves techniques like depositing powdered elements on a substrate in a high-temperature furnace, followed by exfoliation to obtain thin flakes. mit.edumit.eduthedebrief.org While effective for fundamental research, these methods are not readily adaptable to industrial-scale production. nih.gov The challenge is to develop processes that can produce uniform, defect-free this compound layers over large areas, which is essential for the fabrication of integrated circuits and other devices. acs.org
Another significant challenge is the material's stability. The performance of this compound-based devices can be sensitive to environmental factors. For instance, in the context of electrochromic devices, ensuring the chemical stability of the material to prevent spontaneous degradation is crucial. acs.org Similarly, for applications in electronics, the thermal stability of nickel silicide, a related material, is a critical factor that needs to be carefully controlled to ensure reliable device performance. aip.org Research into improving the stability of nickel-based materials, for example through doping or creating composite structures, is an active area of investigation. rsc.orgrsc.org
Despite these challenges, there are significant opportunities for innovation. The development of novel synthesis techniques, such as hydrothermal methods or chemical vapor deposition, could enable the large-scale production of this compound. doi.org Furthermore, the exploration of protective coatings or encapsulation methods could enhance the material's stability and longevity in device applications. Overcoming these hurdles will be critical for translating the promising laboratory findings into real-world technologies.
Exploration of New Materials with Enhanced Magnetoelectric Properties Inspired by this compound
The groundbreaking discovery of strong magnetoelectric coupling in this compound has spurred a search for new materials with similar or even enhanced properties. mpg.denotebookcheck.neteurekalert.org The insights gained from studying NiI₂ are expected to guide the identification and design of other materials that could be used in next-generation electronic devices. mpg.de
Researchers are exploring other van der Waals magnets, which, like this compound, are composed of two-dimensional layers held together by weak forces. arxiv.org This class of materials offers a rich platform for discovering novel magnetic and electric phenomena. One promising avenue of research is the investigation of self-assembled structures, such as van der Waals heterostructures, where different 2D materials are stacked on top of each other. arxiv.org This approach could lead to the development of new magnetoelectric materials with tailored properties.
The fundamental understanding of what gives rise to the strong magnetoelectric effect in this compound—specifically, the combination of strong spin-orbit coupling on the iodine atoms and the unique spiral magnetic order—provides a blueprint for materials discovery. mpg.desciencedaily.com Scientists can now search for other compounds that possess these key ingredients. Furthermore, there is potential to enhance the magnetoelectric coupling in this compound itself through techniques like material engineering. eurekalert.org This ongoing exploration of this compound-inspired materials is crucial for expanding the library of functional materials available for technological applications.
Advanced Computational Design and Materials Discovery for this compound Analogs
In parallel with experimental efforts, advanced computational methods are playing a pivotal role in the discovery and design of new materials that mimic or surpass the properties of this compound. First-principles calculations, which are based on the fundamental laws of quantum mechanics, allow researchers to predict the electronic, magnetic, and structural properties of materials before they are synthesized in the laboratory. researchgate.net
These computational tools are being used to explore the vast landscape of potential this compound analogs. By systematically substituting elements and modifying crystal structures in computer simulations, scientists can identify promising candidates with enhanced magnetoelectric coupling, higher transition temperatures, or improved stability. For example, theoretical modeling can elucidate the effects of strain, pressure, or the introduction of different atoms on the magnetic and electric ordering of the material. acs.org
One of the key areas of focus for computational design is the creation of van der Waals heterostructures. By simulating the interface between this compound and other 2D materials, such as graphene, researchers can predict the emergence of novel phenomena like the quantum anomalous Hall effect. researchgate.net This predictive power accelerates the materials discovery process and provides valuable guidance for experimental synthesis. The synergy between advanced computational design and experimental validation is expected to lead to the rapid development of a new generation of functional materials inspired by this compound.
Q & A
Q. What are the standard synthetic routes for preparing nickel iodide (NiI₂) in laboratory settings, and how can purity be validated?
this compound is typically synthesized via two methods: (1) dehydration of the hexahydrate ([Ni(H₂O)₆]I₂) under controlled heating, or (2) metathesis reactions between sodium iodide (NaI) and nickel(II) chloride (NiCl₂) or nitrate (Ni(NO₃)₂) in ethanol. Purity is validated using powder X-ray diffraction (XRD) to confirm the CdCl₂-type lattice structure and inductively coupled plasma mass spectrometry (ICP-MS) to assess elemental composition. Hygroscopic properties necessitate storage in anhydrous conditions .
Q. How can researchers structurally characterize this compound and its derivatives using XRD?
Structural characterization of NiI₂ involves XRD analysis with a Cu Kα radiation source (1.542 Å) in the 2θ range of 10°–50°. For substituted systems (e.g., NiI₂ in perovskites), peak shifts in the (110) and (112) planes indicate lattice distortions or secondary phases (e.g., unreacted NiI₂ at 13.5° 2θ). Mylar sample holders may introduce amorphous peaks at 21°–27° 2θ, requiring careful background subtraction .
Q. What experimental precautions are necessary for handling this compound in moisture-sensitive studies?
NiI₂ and its derivatives (e.g., Ni-substituted perovskites) degrade rapidly in ambient humidity. Encapsulation in Mylar or between transparent adhesive tapes is critical for optical and XRD studies. Degradation manifests as color shifts (black → light brown/transparent) and can be monitored via time-resolved absorption spectroscopy .
Advanced Research Questions
Q. How does this compound function as a catalyst in reductive cross-coupling reactions, and what mechanistic insights exist?
In Ni-catalyzed reductive dicarbofunctionalization, NiI₂ intermediates facilitate oxidative addition with alkyl/aryl halides (e.g., tert-butyl iodide). Combined experimental and DFT studies show that Zn or Mn reductants regenerate Ni⁰ species, enabling catalytic cycles. Ligands like dipyridine stabilize NiI intermediates, critical for selectivity .
Q. What challenges arise when substituting Pb²⁺ with Ni²⁺ in methylammonium lead iodide (MAPbI₃) perovskites, and how are these addressed experimentally?
Ni²⁺ substitution in MAPbI₃ is limited to ≤40% due to phase segregation (evidenced by NiI₂ peaks in XRD). Optical bandgaps (1.3–1.6 eV) remain unchanged, but photoluminescence quenching occurs via Ni-induced trap states (e.g., low-energy ligand-field states at ~0.9 eV). Tauc plots assuming direct allowed transitions and time-resolved emission spectroscopy quantify non-radiative recombination .
Q. How can 2D multiferroic this compound be synthesized, and what characterization techniques confirm its exotic properties?
Epitaxial growth on inert substrates (e.g., graphene) enables 2D NiI₂ synthesis. Magnetic circular dichroism (MCD) and polarized neutron reflectometry confirm multiferroicity (coexisting ferroelectricity and magnetism). Bulk NiI₂ exhibits a paramagnetic-to-ferromagnetic transition below 75 K, while 2D forms show enhanced spin-lattice coupling .
Q. Why do discrepancies exist in reported Ni²⁺ substitution limits in perovskites, and how should conflicting data be reconciled?
Discrepancies (e.g., 30% vs. 40% substitution limits) arise from synthesis conditions (e.g., precursor stoichiometry, annealing temperature) and characterization sensitivity. Secondary phase quantification via Rietveld refinement and elemental mapping (EDS/SEM) resolves contradictions. For example, ≥40% Ni²⁺ introduces low-dimensional perovskite phases (11° 2θ XRD peak) .
Q. How does this compound perform in corrosive environments, such as hydrogen iodide media in sulfur-iodine (S-I) cycle reactors?
Ni-based alloys incorporating NiI₂ demonstrate corrosion resistance in HI-rich environments (pH < 2, 300°C). Electrochemical impedance spectroscopy (EIS) and mass loss assays quantify degradation rates. Passivation layers (e.g., NiS) form at grain boundaries, mitigating pitting corrosion .
Methodological Guidance
Q. What analytical techniques are recommended for probing this compound’s electronic structure?
- X-ray photoelectron spectroscopy (XPS): Resolves Ni 2p₃/₂ (~854 eV) and I 3d₅/₂ (~619 eV) binding energies.
- UV-Vis-NIR spectroscopy: Tauc plots derived from absorption edges (300–900 nm) estimate direct bandgaps.
- Electron paramagnetic resonance (EPR): Detects paramagnetic Ni⁺ intermediates in catalytic cycles .
Q. How can researchers mitigate Ni²⁺-induced trap states in optoelectronic devices?
Surface passivation with alkylammonium ligands (e.g., octylamine) reduces defect density. Transient absorption spectroscopy identifies trap lifetimes, while doping with cesium or rubidium improves charge transport in Ni-substituted perovskites .
Data Contradiction Analysis
- Optical Bandgap vs. Ni²⁺ Concentration: Despite Ni²⁺ substitution, bandgaps remain stable (1.3–1.6 eV), suggesting minimal electronic contribution from Ni. This contradicts DFT predictions of mid-gap states, highlighting the need for angle-resolved photoemission spectroscopy (ARPES) to map band structures .
- Emission Quenching Mechanisms: While Ni²⁺ introduces trap states, encapsulation artifacts (e.g., adhesive tape attenuation) may exaggerate quenching. Control experiments with inert matrices (e.g., polystyrene) isolate material-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
